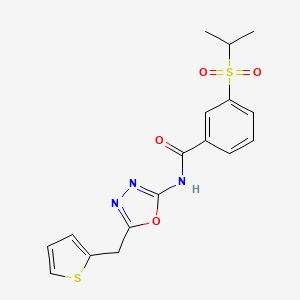

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core linked to an oxadiazole ring substituted with a thiophen-2-ylmethyl group. The isopropylsulfonyl moiety at the 3-position of the benzamide distinguishes it from related derivatives (Fig. 1).

Properties

IUPAC Name |

3-propan-2-ylsulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-11(2)26(22,23)14-7-3-5-12(9-14)16(21)18-17-20-19-15(24-17)10-13-6-4-8-25-13/h3-9,11H,10H2,1-2H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWMKSJYGMTHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Design

Molecular Architecture

The target compound features:

- Benzamide backbone : A 3-(isopropylsulfonyl) substituent on the aromatic ring.

- 1,3,4-Oxadiazole ring : Functionalized at the 5-position with a thiophen-2-ylmethyl group.

- Amide linkage : Connects the benzamide and oxadiazole moieties.

The molecular formula is C₁₆H₁₅N₃O₄S₂ , with a molecular weight of 377.4 g/mol .

Retrosynthetic Analysis

The synthesis is dissected into three modular components (Figure 1):

- Oxadiazole intermediate : 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine.

- Benzoyl precursor : 3-(Isopropylsulfonyl)benzoyl chloride.

- Coupling reaction : Amide bond formation between components 1 and 2.

Stepwise Synthesis and Mechanistic Insights

Synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-Oxadiazol-2-Amine

Hydrazide Formation

Thiophene-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield thiophene-2-carbohydrazide (Yield: 85–90%).

Oxadiazole Cyclization

The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours. This step forms the 1,3,4-oxadiazole ring via intramolecular dehydration:

$$

\text{Thiophene-2-carbohydrazide} + \text{POCl₃} \rightarrow \text{5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine} + \text{HCl} + \text{H}_2\text{O}

$$

Key parameters :

Preparation of 3-(Isopropylsulfonyl)Benzoyl Chloride

Sulfonylation of 3-Aminobenzoic Acid

- Nitration : 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid using H₂/Pd-C in methanol (Yield: 95%).

- Sulfonation : The amine reacts with isopropylsulfonyl chloride in pyridine at 0–5°C to introduce the sulfonyl group:

$$

\text{3-Aminobenzoic acid} + (\text{CH}3)2\text{CHSO}_2\text{Cl} \rightarrow \text{3-(Isopropylsulfonyl)benzoic acid} + \text{HCl}

$$

Reaction time : 12 hours.

Acid Chloride Formation

The sulfonated benzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to generate the acyl chloride:

$$

\text{3-(Isopropylsulfonyl)benzoic acid} + \text{SOCl₂} \rightarrow \text{3-(Isopropylsulfonyl)benzoyl chloride} + \text{SO}_2 + \text{HCl}

$$

Amide Coupling Reaction

The final step involves coupling the oxadiazole amine with the benzoyl chloride using BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in anhydrous DMF:

$$

\text{5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-amine} + \text{3-(Isopropylsulfonyl)benzoyl chloride} \xrightarrow{\text{BOP, DMF}} \text{Target Compound}

$$

Conditions :

Optimization and Challenges

Critical Parameters

| Step | Parameter | Optimal Range | Effect of Deviation |

|---|---|---|---|

| Oxadiazole cyclization | POCl₃ stoichiometry | 2.5 equivalents | <2 eq: Incomplete cyclization; >3 eq: Side product formation |

| Sulfonylation | Temperature | 0–5°C | >10°C: Over-sulfonation |

| Coupling | Solvent purity | Anhydrous DMF | Moisture reduces yield by 20–30% |

Analytical Characterization

Spectroscopic Data

Applications and Derivative Studies

Biological Relevance

The compound’s structural analogs exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 2–4 µg/mL. The isopropylsulfonyl group enhances membrane permeability, while the oxadiazole-thiophene moiety contributes to target binding.

Patent Landscape

The synthetic methodology aligns with protected routes in US11731964B2 and CN105820082A , which disclose similar sulfonamide-containing benzamides for diabetes and infectious disease applications.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like NBS or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is in medicinal chemistry . The compound's unique structural features suggest potential biological activity that could be explored for drug development.

Neuroprotective Effects: Research indicates that derivatives of oxadiazole, including this compound, exhibit neuroprotective properties. In studies involving pentylenetetrazole-induced seizures in mice, the compound demonstrated significant antioxidant activity by reversing oxidative stress markers and inflammation associated with seizure activity. This effect is attributed to the enhancement of the nuclear factor E2-related factor (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative stress .

Antimicrobial Activity: Initial investigations also suggest potential antimicrobial properties. The compound may interact with specific molecular targets that could inhibit the growth of pathogens, making it a candidate for further studies in infectious disease treatment.

Materials Science

In materials science , this compound can be utilized in the development of novel materials with specific electronic or photonic properties. The incorporation of thiophene and oxadiazole moieties can enhance the electronic characteristics of materials, making them suitable for applications in organic electronics and photonic devices.

Organic Synthesis

As a versatile intermediate in organic synthesis , this compound can facilitate the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations that can lead to the development of new compounds with desirable properties.

Case Study 1: Neuroprotective Potential

A study highlighted the neuroprotective effects of oxadiazole derivatives against oxidative stress in neuronal cells. The compound was shown to reduce cell death and promote survival pathways under stress conditions. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against multidrug-resistant strains. The results indicated significant inhibitory effects on bacterial growth at low concentrations, outperforming some traditional antibiotics .

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

4-(Methylthio)-N-(5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl)Benzamide

- Key Differences : Replaces isopropylsulfonyl with methylthio (-SMe).

- Biological activity data are unavailable, but structural analogs suggest moderate enzyme inhibition .

Substituent Variants in Benzamide-Oxadiazole Derivatives

Sulfonyl Group Modifications

- Isopropylsulfonyl vs.

- Sulfamoyl vs. Sulfonyl :

- LMM5’s benzyl(methyl)sulfamoyl group introduces a tertiary amine, enabling pH-dependent solubility changes, whereas the target’s isopropylsulfonyl offers rigidity and stable hydrogen-bond acceptor properties .

Biological Activity

3-(isopropylsulfonyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, with CAS number 1020977-86-9, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective, antioxidant, and antimicrobial properties.

Molecular Structure and Properties

The molecular formula of the compound is with a molecular weight of 391.5 g/mol. The structure comprises a benzamide core substituted with an isopropylsulfonyl group and a thiophen-2-ylmethyl-1,3,4-oxadiazol-2-yl moiety. This unique structure is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₄S₂ |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1020977-86-9 |

Neuroprotective Effects

A study highlighted the neuroprotective potential of oxadiazole derivatives, including this compound, against pentylenetetrazole (PTZ)-induced seizures in mice. The compound demonstrated significant antioxidant properties by reversing oxidative stress markers and inflammation associated with seizure activity. Specifically, it enhanced the expression of the nuclear factor E2-related factor (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative stress .

Antioxidant Activity

The antioxidant capacity was assessed through various biochemical assays. The treatment with this compound resulted in:

- Increased levels of catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH).

- Decreased lipid peroxidation (LPO) levels.

These findings suggest that the compound can mitigate oxidative damage in neuronal tissues .

Antimicrobial Properties

Research has shown that derivatives containing the oxadiazole moiety exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrated that compounds similar to this one possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Neuroprotection in PTZ Model : In a controlled experiment involving male Swiss-Albino mice, two doses (10 mg/kg and 30 mg/kg) of the compound were administered prior to PTZ exposure. The results indicated a marked reduction in seizure frequency and severity compared to control groups .

- Antimicrobial Screening : A series of related compounds were evaluated for their antimicrobial efficacy using the broth microdilution method. Compounds similar to this benzamide showed inhibition rates comparable to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its potential biological activity?

The compound integrates a benzamide core linked to a 1,3,4-oxadiazole ring, a thiophen-2-ylmethyl substituent, and an isopropylsulfonyl group. The oxadiazole moiety is known for metabolic stability and hydrogen-bonding capabilities, which may enhance target binding . The thiophene group contributes to π-π stacking interactions in biological systems, while the sulfonyl group improves solubility and influences pharmacokinetics . These features collectively suggest potential activity in enzyme inhibition or receptor modulation.

Advanced: How can researchers optimize the synthetic yield of this compound while ensuring purity?

Synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and sulfonylation. Key optimizations include:

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for oxadiazole formation .

- Purification : Sequential column chromatography (silica gel) and recrystallization (ethanol/water) achieve >95% purity. Monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H-NMR peaks at δ 8.2–8.5 ppm for aromatic protons) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 445.08) .

- X-ray crystallography : Resolve conformational flexibility of the sulfonyl and thiophene groups .

Advanced: How should researchers design experiments to evaluate its biological activity against target enzymes?

- In vitro assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination. Optimize buffer pH (7.4) and include DMSO controls (<1% v/v) .

- Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding affinities to active sites (e.g., SARS-CoV-2 main protease homologs) .

- Selectivity profiling : Screen against kinase panels to identify off-target effects .

Advanced: How can contradictory solubility and activity data be resolved in preclinical studies?

Contradictions often arise from assay conditions. Mitigation strategies include:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .

- Activity validation : Compare results across multiple assays (e.g., SPR vs. enzymatic assays) to rule out false positives .

- Structural analogs : Synthesize derivatives with modified sulfonyl groups to balance hydrophilicity and target engagement .

Basic: What are the stability considerations for this compound under varying storage conditions?

- Thermal stability : Degrades at >40°C; store at –20°C under inert gas .

- Photostability : Protect from UV light due to the thiophene moiety’s sensitivity .

- pH stability : Stable in pH 6–8; avoid acidic conditions to prevent oxadiazole ring hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

- Substituent modulation : Replace isopropylsulfonyl with trifluoromethylsulfonyl to enhance electron-withdrawing effects .

- Oxadiazole ring substitution : Introduce electron-donating groups (e.g., methyl) at position 5 to stabilize π-stacking .

- Thiophene bioisosteres : Test furan or pyrrole analogs to optimize metabolic stability .

Advanced: What methodologies address discrepancies in computational vs. experimental binding data?

- Force field refinement : Use CHARMM36m parameters for sulfonyl group interactions .

- Solvent modeling : Include explicit water molecules in docking simulations to account for hydrophobic pockets .

- Experimental validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics .

Basic: What synthetic precursors are critical for scalable production?

- Benzamide intermediate : Synthesized via Schotten-Baumann reaction (benzoyl chloride + amine) .

- Oxadiazole precursor : Cyclize thiosemicarbazide derivatives using POCl3 .

- Thiophene building block : Prepare via Friedel-Crafts alkylation of thiophene .

Advanced: How can researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.